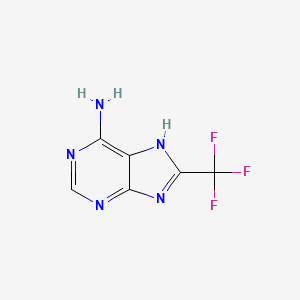![molecular formula C40H19Cl4CrN12Na2O12S2 B1226597 disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron CAS No. 70788-63-5](/img/structure/B1226597.png)
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is a complex compound often used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes a chromium ion coordinated with a triazinyl group and a naphthalenyl diazenyl group. It is commonly used as a dye and in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
The synthesis of disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron involves several steps. The starting materials typically include 4,6-dichloro-1,3,5-triazine and 1-oxido-3-sulfonatonaphthalene. These compounds undergo a series of reactions, including diazotization and coupling reactions, to form the final product. Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azide, acetone, and sodium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a dye and a reagent in various reactions In biology, it is used in staining techniques to visualize cellular componentsIn industry, it is used in the production of dyes, pigments, and other chemical products .
Mécanisme D'action
The mechanism of action of disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron involves its interaction with various molecular targets and pathways. The chromium ion in the compound can coordinate with different ligands, affecting the compound’s reactivity and stability. The triazinyl and naphthalenyl diazenyl groups also play a role in the compound’s chemical behavior, influencing its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron can be compared with other similar compounds, such as disodium 3-[(E)-{4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]-1,5-naphthalenedisulfonate. These compounds share similar structural features but differ in their specific chemical properties and applications. The unique combination of the triazinyl and naphthalenyl diazenyl groups in this compound gives it distinct advantages in certain applications .
Propriétés
IUPAC Name |
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H12Cl2N6O6S.Cr.2Na/c2*21-18-24-19(22)26-20(25-18)23-10-5-6-11-9(7-10)8-14(35(32,33)34)15(16(11)29)28-27-13-4-2-1-3-12(13)17(30)31;;;/h2*1-8,29H,(H,30,31)(H,32,33,34)(H,23,24,25,26);;;/q;;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQJWISCNBOZMB-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H19Cl4CrN12Na2O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1163.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-63-5, 12225-67-1 |
Source


|
| Record name | Procion Brown MX 5BR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate(3-), bis[2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-(hydroxy-κO)-3-sulfo-2-naphthalenyl]diazenyl-κN1]benzoato(3-)-κO]-, sodium hydrogen (1:2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)


![cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide](/img/structure/B1226520.png)


![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)

![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)
![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)


